2-phenylacetic acid;1-phenylpiperazine
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Overview
Description
2-Phenylacetic acid and 1-phenylpiperazine are two distinct organic compounds that have garnered significant interest in various fields of research and industry. 2-Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group. It is a white solid with a strong honey-like odor . 1-Phenylpiperazine is a derivative of piperazine, a heterocyclic organic compound, and is known for its applications in pharmaceuticals and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylpiperazine can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often involve specific reaction conditions such as the presence of bases like DBU and the use of protective groups.
2-Phenylacetic acid can be prepared by the hydrolysis of benzyl cyanide . This method involves the reaction of benzyl cyanide with water under acidic or basic conditions to yield 2-phenylacetic acid.
Industrial Production Methods
Industrial production of 1-phenylpiperazine often involves large-scale chemical synthesis using the methods mentioned above, optimized for higher yields and purity. The production of 2-phenylacetic acid on an industrial scale typically involves the hydrolysis of benzyl cyanide, which is a well-established method in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
2-Phenylacetic acid undergoes various chemical reactions, including ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone or with a large excess of another carboxylic acid to form phenylacetone .
1-Phenylpiperazine can participate in various reactions, including substitution and cyclization reactions. These reactions often involve common reagents such as sulfonium salts and bases like DBU .
Common Reagents and Conditions
2-Phenylacetic acid: Common reagents include acetic anhydride for condensation reactions and water for hydrolysis reactions.
1-Phenylpiperazine: Common reagents include sulfonium salts and bases like DBU for cyclization reactions.
Major Products Formed
2-Phenylacetic acid: Major products include dibenzyl ketone and phenylacetone.
1-Phenylpiperazine: Major products depend on the specific reaction but can include various substituted piperazines.
Scientific Research Applications
2-Phenylacetic acid is used in the synthesis of various pharmaceuticals and as a precursor in organic synthesis . It is also an active auxin, a type of plant hormone, and has applications in plant biology .
1-Phenylpiperazine is widely employed in pharmaceuticals, including drugs such as trimetazidine, ranolazine, and aripiprazole . It is also used as an intestinal permeation enhancer in drug delivery systems .
Mechanism of Action
2-Phenylacetic acid acts as an auxin in plants, regulating various aspects of plant growth and development . It is also involved in the metabolism of phenylalanine in humans .
1-Phenylpiperazine enhances transepithelial transport with minimal cytotoxicity, making it useful as an intestinal permeation enhancer . Its mechanism involves interactions with the intestinal epithelium to increase permeability.
Comparison with Similar Compounds
Similar Compounds
2-Phenylacetic acid: Similar compounds include benzoic acid, phenylpropanoic acid, and cinnamic acid.
1-Phenylpiperazine: Similar compounds include other piperazine derivatives such as 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine.
Uniqueness
2-Phenylacetic acid is unique due to its dual role as a precursor in organic synthesis and as an auxin in plant biology . 1-Phenylpiperazine stands out for its applications in pharmaceuticals and its effectiveness as an intestinal permeation enhancer with minimal cytotoxicity .
Properties
CAS No. |
23245-04-7 |
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Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-phenylacetic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C8H8O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;9-8(10)6-7-4-2-1-3-5-7/h1-5,11H,6-9H2;1-5H,6H2,(H,9,10) |
InChI Key |
DNFADVVFRPPBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2.C1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
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